2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
“2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound. It is also known as flufenacet . Flufenacet is a selective herbicide, moderately soluble in water, and is not highly volatile . It is moderately toxic to humans via the oral route and is considered to be a skin sensitizer .
Scientific Research Applications
Synthesis and Anesthetic Activities
- Local Anesthetic Properties : Derivatives of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and shown to possess local anesthetic activity. This was demonstrated using a rat sciatic nerve model, suggesting potential applications in anesthesia (Badiger et al., 2012).
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives have been created for their antimicrobial properties. These compounds showed significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).
Anti-inflammatory and Anticancer Applications
- Anti-inflammatory Activity : Certain derivatives have shown significant anti-inflammatory effects, indicating potential for development as anti-inflammatory agents (Sunder & Maleraju, 2013).
- Anticancer Screening : Imidazothiadiazole analogs of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating potential as anticancer agents (Abu-Melha, 2021).
Structural and Molecular Studies
- Structural Analysis : Studies have been conducted on the structure of these compounds, exploring their molecular interactions and crystalline properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Boechat et al., 2011).
Additional Applications
- Herbicide Detection : Research has also been conducted on the detection of related compounds in natural water, which is significant for environmental monitoring and agricultural management (Zimmerman et al., 2002).
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. For instance, they can bind to multiple receptors, which can be useful in developing new therapeutic agents .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that such compounds could affect a variety of biochemical pathways.
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. Given the wide range of biological activities exhibited by similar compounds, the effects could potentially be diverse .
properties
IUPAC Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBBAZLICRNQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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